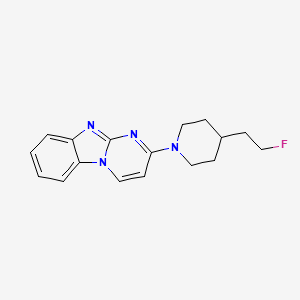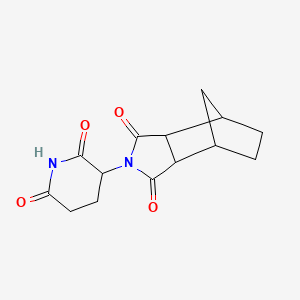
Boc-Aminooxy-PEG1-azide
Übersicht
Beschreibung
Boc-Aminooxy-PEG1-azide is a PEG linker containing an azide group and Boc-protected aminoxy (NHO) group . It is a non-cleavable linker for bio-conjugation and can be used in the synthesis of PROTACs . The Boc group can be deprotected under mild acidic conditions to free the amine .
Synthesis Analysis
Boc-Aminooxy-PEG1-azide is a PEG-based PROTAC linker that can be used in the synthesis of PROTACs . It contains an Azide group and can undergo copper-catalyzed azide-alkyne cycloaddition reaction (CuAAc) with molecules containing Alkyne groups . Strain-promoted alkyne-azide cycloaddition (SPAAC) can also occur with molecules containing DBCO or BCN groups .Molecular Structure Analysis
The molecular formula of Boc-Aminooxy-PEG1-azide is C₄H₁₀N₄O₂ . The InChI key is YRVSYZYCAWDJKK-UHFFFAOYSA-N . The canonical SMILES representation is C(COCCON)N=[N+]=[N-] .Chemical Reactions Analysis
Boc-Aminooxy-PEG1-azide is a click chemistry reagent. It contains an Azide group and can undergo copper-catalyzed azide-alkyne cycloaddition reaction (CuAAc) with molecules containing Alkyne groups . Strain-promoted alkyne-azide cycloaddition (SPAAC) can also occur with molecules containing DBCO or BCN groups .Physical And Chemical Properties Analysis
The molecular weight of Boc-Aminooxy-PEG1-azide is 146.15 . It should be stored under the recommended conditions in the Certificate of Analysis .Wissenschaftliche Forschungsanwendungen
Click Chemistry
t-Boc-Aminooxy-PEG1-azide can react with alkyne, BCN, DBCO via Click Chemistry . Click Chemistry is a type of chemical reaction that is characterized by its efficiency, wide applicability, and the clean and high yielding products it produces. It’s often used in bioconjugation, material science, and drug discovery.
Bioconjugation
The azide group in t-Boc-Aminooxy-PEG1-azide makes it a suitable candidate for bioconjugation . Bioconjugation is the process of chemically linking two biomolecules together, which is a crucial step in many biological and medical research applications.
Drug Discovery
In the field of drug discovery, t-Boc-Aminooxy-PEG1-azide can be used in the synthesis of a series of PROTACs . PROTACs (Proteolysis Targeting Chimeras) are a class of drugs that work by recruiting an E3 ubiquitin ligase to tag a specific protein for degradation.
PEGylation
t-Boc-Aminooxy-PEG1-azide is a PEG linker . PEGylation is the process of attaching the strands of the polymer PEG (polyethylene glycol) to molecules, most typically peptides, proteins, and antibody fragments, that can improve the safety and efficiency of many therapeutic agents.
Solubility Enhancement
The hydrophilic PEG spacer in t-Boc-Aminooxy-PEG1-azide increases solubility in aqueous media . This property is beneficial in drug delivery systems where poor solubility often limits the effectiveness of a drug.
Release of Free Amine
The Boc group in t-Boc-Aminooxy-PEG1-azide can be deprotected under mild acidic conditions to free the amine . This property is useful in a variety of chemical synthesis and bioconjugation applications where the release of a free amine group is required.
Wirkmechanismus
Target of Action
t-Boc-Aminooxy-PEG1-azide is a PEG linker containing an azide group and Boc-protected aminoxy (NHO) group . The primary targets of this compound are molecules containing alkyne, BCN, or DBCO groups . These groups can react with the azide group of the compound via Click Chemistry .
Mode of Action
The azide group in t-Boc-Aminooxy-PEG1-azide reacts with alkyne, BCN, or DBCO groups in the target molecules to form a stable triazole linkage . This reaction is facilitated by Click Chemistry, a type of chemical reaction designed for the efficient and specific conjugation of molecular entities . The Boc group in the compound can be deprotected under mild acidic conditions to free the amine .
Pharmacokinetics
The hydrophilic peg spacer in the compound is known to increase its solubility in aqueous media , which could potentially enhance its bioavailability.
Result of Action
The primary result of t-Boc-Aminooxy-PEG1-azide’s action is the formation of a stable triazole linkage with target molecules containing alkyne, BCN, or DBCO groups . This can lead to the modification of these target molecules, potentially altering their function or interaction with other molecules.
Action Environment
The action of t-Boc-Aminooxy-PEG1-azide can be influenced by environmental factors such as pH. The Boc group in the compound can be deprotected under mild acidic conditions to free the amine . Additionally, the compound’s solubility in aqueous media suggests that it may be more effective in environments with a certain water content .
Safety and Hazards
Zukünftige Richtungen
Boc-Aminooxy-PEG1-azide is a promising compound in the field of PROTACs due to its ability to undergo click chemistry reactions . It can be used in the synthesis of a series of PROTACs , which are a new class of drugs that have shown promise in targeted protein degradation . This opens up new possibilities for the development of novel therapeutics.
Eigenschaften
IUPAC Name |
tert-butyl N-[2-(2-azidoethoxy)ethoxy]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18N4O4/c1-9(2,3)17-8(14)12-16-7-6-15-5-4-11-13-10/h4-7H2,1-3H3,(H,12,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YVONOAOFYIVAJF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NOCCOCCN=[N+]=[N-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18N4O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
t-Boc-Aminooxy-PEG1-azide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(3s,7r,8ar)-2-{(2s)-2-(4,4-Difluorocyclohexyl)-2-[(N-Methyl-L-Alanyl)amino]acetyl}-N-[(4r)-3,4-Dihydro-2h-Chromen-4-Yl]-7-Ethoxyoctahydropyrrolo[1,2-A]pyrazine-3-Carboxamide](/img/structure/B611103.png)
![N-(2-((4-Oxo-3-(4-(2,2,2-trifluoroethoxy)phenyl)-3,4-dihydrothieno[3,4-d]pyrimidin-2-yl)thio)ethyl)acetamide](/img/structure/B611104.png)


![1-[(1-methyl-1H-imidazol-2-yl)methyl]-N-{[2-(morpholin-4-yl)pyridin-4-yl]methyl}piperidine-4-carboxamide](/img/structure/B611108.png)

![4-[2-(2,6-difluorophenyl)-4-(4-fluorophenyl)-1H-imidazol-5-yl]pyridine](/img/structure/B611111.png)
![3-Azapentacyclo[11.8.1.03,8.09,22.016,21]docosa-9,11,13(22),16,18,20-hexaene;hydrochloride](/img/structure/B611113.png)

![4-[4-(3,4-Difluorophenyl)-2-pyrimidinyl]-N-3-pyridazinyl-1-piperazinecarboxamide](/img/structure/B611121.png)
